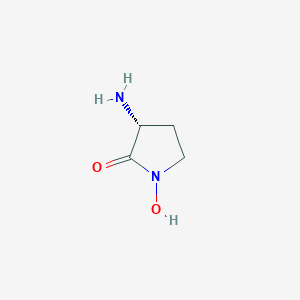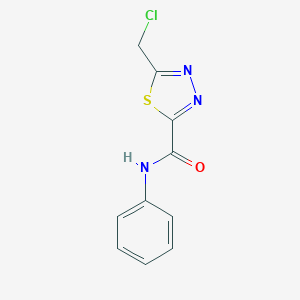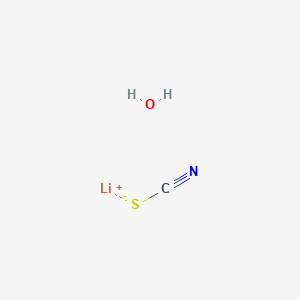
Lithium thiocyanate hydrate
概要
説明
Lithium thiocyanate hydrate, also known as Lithium rhodanide, is a compound that consists of lithium cations (Li+), thiocyanate anions (SCN-), and water molecules . It is commonly used as an electrolyte in lithium-ion batteries, where it helps facilitate the movement of lithium ions between the electrodes . It is also used as a solution in infrared ultrasonic techniques and as a solvent for the fibers of mulberry in the silk production process .
Synthesis Analysis
The synthesis of Lithium thiocyanate hydrate involves the reaction of lithium hydroxide and ammonium thiocyanate . The water is then removed by vacuum, and the resulting solid is dissolved in diethyl ether. This is followed by adding to petroleum ether to form the ether salt, which is then heated in vacuum at 110 °C to result in the anhydrous salt . The overall reaction is: LiOH + NH4SCN → LiSCN + NH4OH .Molecular Structure Analysis
The molecular structure of Lithium thiocyanate hydrate contains two crystallographically independent Li±centered tetrahedra {Li[NCS]2(OC4H8)2}−, which form dimers {(C4H8O)2Li[μ2-NCS]2Li(OC4H8)2} via shared N⋯N edges .Physical And Chemical Properties Analysis
Lithium thiocyanate hydrate is a white hygroscopic solid with a molecular weight of 65.02 (anhydrous basis) . It is highly soluble in water and is known for its good conductivity .科学的研究の応用
Infrared Ultrasonic Technique
Lithium thiocyanate hydrate is used as a solution in infrared ultrasonic techniques . These techniques are often used in the field of materials science for the characterization of materials.
Solvent for Silk Production
It is also used as a solvent for the fibers of mulberry in the silk production process . This is particularly important in the textile industry, where the quality of the silk can be significantly influenced by the type of solvent used.
Determination of Molecular Structures
Lithium thiocyanate hydrate is used to determine the molecular structure of certain compounds. For example, it has been used to determine the molecular structure of the benzo-13-crown-4 compound .
Synthesis of Solvates
Research has shown that Lithium thiocyanate hydrate can be used in the synthesis of solvates. For instance, Li[SCN]·THF and Li[SCN]·2THF can be obtained from solutions of anhydrous Li[SCN] in tetrahydrofuran .
作用機序
Target of Action
Lithium thiocyanate hydrate is a chemical compound with the formula LiSCN. It is an extremely hygroscopic white solid that forms the monohydrate and the dihydrate It’s known that lithium salts are often used in batteries and other industrial applications due to their ability to donate electrons easily .
Mode of Action
It’s known that lithium can easily donate (loses) electrons to become a positive li+ which has a small ionic radius . This property might influence its interaction with other compounds or materials.
Biochemical Pathways
A study has reported on the ion transport properties and defect chemistry in anhydrous lithium thiocyanate li(scn), which is a pseudo-halide li+ cation conductor
Result of Action
It’s known that lithium salts have a variety of uses in industrial applications due to their chemical properties .
Action Environment
Lithium thiocyanate hydrate is extremely hygroscopic and forms the monohydrate and the dihydrate . It is soluble in many organic solvents, such as ethanol, methanol, 1-propanol, and acetone. It is insoluble in benzene . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as humidity and the presence of certain solvents.
Safety and Hazards
将来の方向性
The future outlook of the Lithium thiocyanate hydrate market looks promising. With the increasing demand for lithium-ion batteries, driven by the growing adoption of electric vehicles and renewable energy storage systems, the market for lithium thiocyanate hydrate is expected to grow significantly .
特性
IUPAC Name |
lithium;thiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVNJAFDYEXLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(#N)[S-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2LiNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583532 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-85-7 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



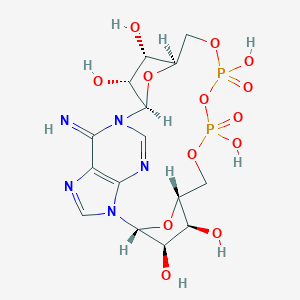

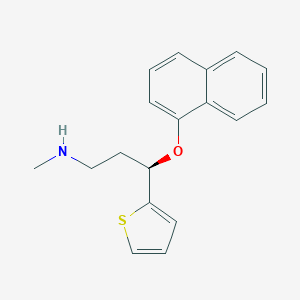


![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

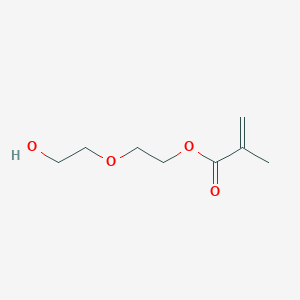
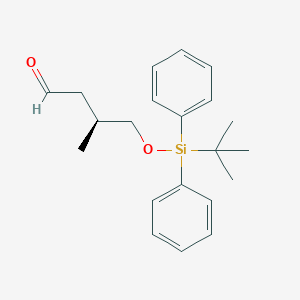

![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
